molecular formula C27H31N3O4 B4025810 6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4025810
M. Wt: 461.6 g/mol
InChI Key: AVDDDCVWALFLDU-UHFFFAOYSA-N
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Description

6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a cyclohexene ring, a piperidine ring, and multiple carbamoyl groups. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. One common synthetic route includes the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-methylphenyl isocyanate and piperidine derivatives.

    Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of the compound. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as palladium or copper complexes.

    Cyclization and Functionalization: The final steps involve cyclization and functionalization reactions to introduce the cyclohexene ring and carboxylic acid group. These reactions may require specific conditions, such as elevated temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and catalysts (palladium, copper).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

6-[[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c1-18-9-11-19(12-10-18)28-26(32)23-17-20(13-14-24(23)30-15-5-2-6-16-30)29-25(31)21-7-3-4-8-22(21)27(33)34/h3-4,9-14,17,21-22H,2,5-8,15-16H2,1H3,(H,28,32)(H,29,31)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDDDCVWALFLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

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